REACTION_CXSMILES
|
[CH2:1]([OH:5])[CH2:2][CH2:3][CH3:4].B(F)(F)F.[CH2:10]([CH:12]1[O:14][CH2:13]1)Cl.[OH-].[Na+]>CCOCC.O>[CH2:1]([O:5][CH2:10][CH:12]1[O:14][CH2:13]1)[CH2:2][CH2:3][CH3:4] |f:3.4|
|
Name
|
|
Quantity
|
370 g
|
Type
|
reactant
|
Smiles
|
C(CCC)O
|
Name
|
|
Quantity
|
3 mL
|
Type
|
reactant
|
Smiles
|
B(F)(F)F
|
Name
|
|
Quantity
|
466 g
|
Type
|
reactant
|
Smiles
|
C(Cl)C1CO1
|
Name
|
aqueous solution
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
250 mL
|
Type
|
reactant
|
Smiles
|
[OH-].[Na+]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
catalyst
|
Smiles
|
CCOCC
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
O
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
stirred for 4 h
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
STIRRING
|
Details
|
The mixture was stirred for 1 h
|
Duration
|
1 h
|
Type
|
CUSTOM
|
Details
|
The organic phase was separated
|
Type
|
ADDITION
|
Details
|
0.5 l of ethyl acetate was added
|
Type
|
WASH
|
Details
|
The organic phase was rinsed twice with water
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over sodium sulphate
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CONCENTRATION
|
Details
|
concentrated by evaporation
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_CXSMILES
|
[CH2:1]([OH:5])[CH2:2][CH2:3][CH3:4].B(F)(F)F.[CH2:10]([CH:12]1[O:14][CH2:13]1)Cl.[OH-].[Na+]>CCOCC.O>[CH2:1]([O:5][CH2:10][CH:12]1[O:14][CH2:13]1)[CH2:2][CH2:3][CH3:4] |f:3.4|
|
Name
|
|
Quantity
|
370 g
|
Type
|
reactant
|
Smiles
|
C(CCC)O
|
Name
|
|
Quantity
|
3 mL
|
Type
|
reactant
|
Smiles
|
B(F)(F)F
|
Name
|
|
Quantity
|
466 g
|
Type
|
reactant
|
Smiles
|
C(Cl)C1CO1
|
Name
|
aqueous solution
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
250 mL
|
Type
|
reactant
|
Smiles
|
[OH-].[Na+]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
catalyst
|
Smiles
|
CCOCC
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
O
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
stirred for 4 h
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
STIRRING
|
Details
|
The mixture was stirred for 1 h
|
Duration
|
1 h
|
Type
|
CUSTOM
|
Details
|
The organic phase was separated
|
Type
|
ADDITION
|
Details
|
0.5 l of ethyl acetate was added
|
Type
|
WASH
|
Details
|
The organic phase was rinsed twice with water
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over sodium sulphate
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CONCENTRATION
|
Details
|
concentrated by evaporation
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |